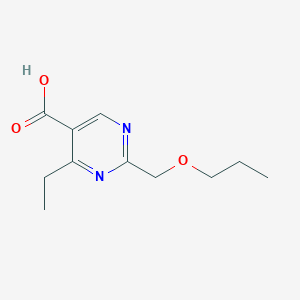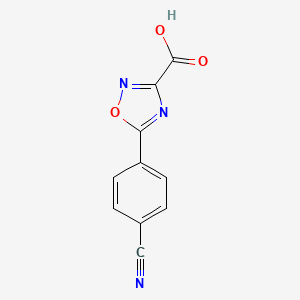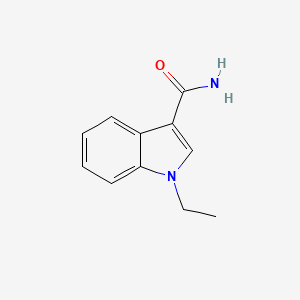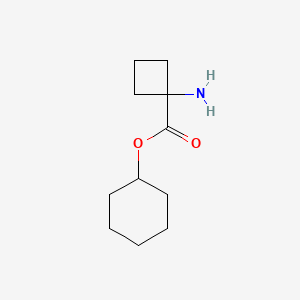
Cyclohexyl 1-aminocyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 1-aminocyclobutane-1-carboxylate is an organic compound that features a cyclohexyl group attached to a 1-aminocyclobutane-1-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 1-aminocyclobutane-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexylamine with 1-aminocyclobutane-1-carboxylic acid under specific conditions. The reaction typically requires a solvent such as dichloromethane and a coupling agent like dicyclohexylcarbodiimide to facilitate the formation of the desired ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 1-aminocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of this compound derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Cyclohexyl 1-aminocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclohexyl 1-aminocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclohexyl 1-aminocyclobutane-1-carboxylate can be compared with other similar compounds, such as:
1-Aminocyclobutane-1-carboxylic acid: Lacks the cyclohexyl group, resulting in different chemical properties and applications.
Cyclohexylamine: Contains only the cyclohexyl group without the aminocyclobutane-1-carboxylate moiety.
Cyclohexyl 1-aminocyclopropane-1-carboxylate: Features a cyclopropane ring instead of a cyclobutane ring, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its combination of the cyclohexyl group and the aminocyclobutane-1-carboxylate moiety, which imparts specific structural and functional characteristics.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
cyclohexyl 1-aminocyclobutane-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c12-11(7-4-8-11)10(13)14-9-5-2-1-3-6-9/h9H,1-8,12H2 |
InChI Key |
FJFFDKSYYUPJOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2(CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate](/img/structure/B13639253.png)
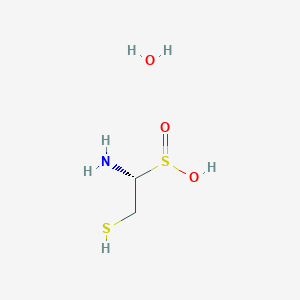
![Imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester](/img/structure/B13639269.png)
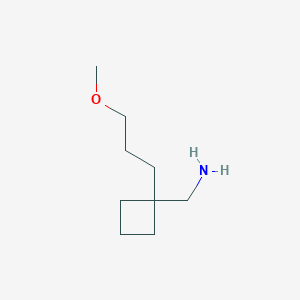
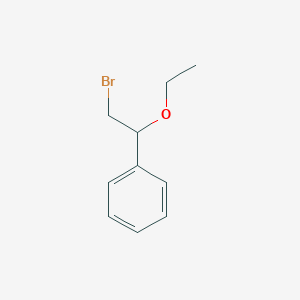
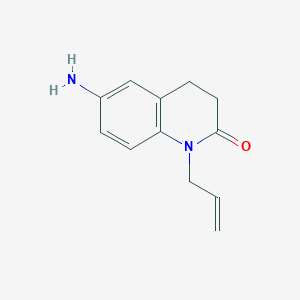
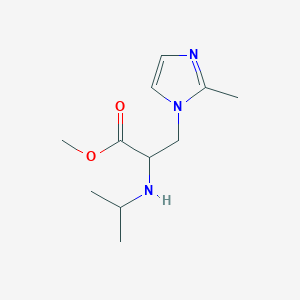
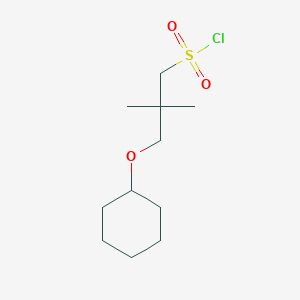
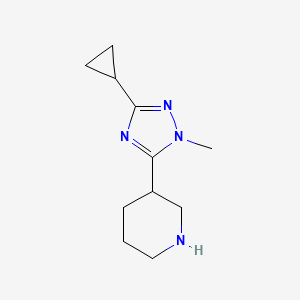
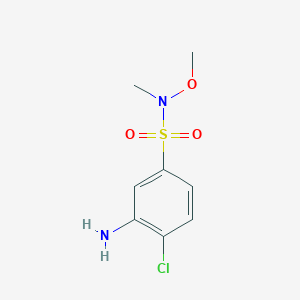
![2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane](/img/structure/B13639311.png)
